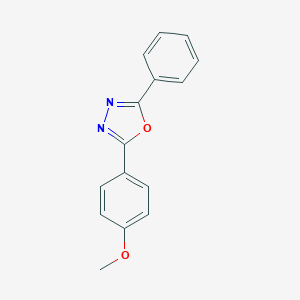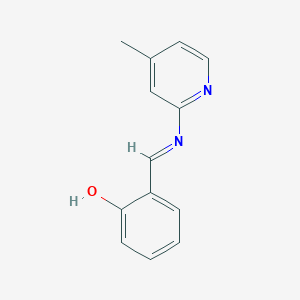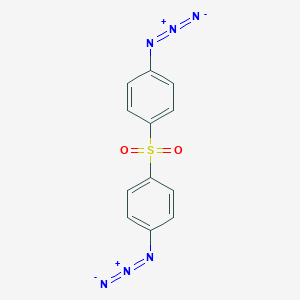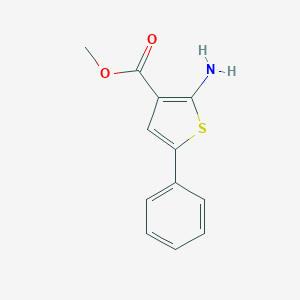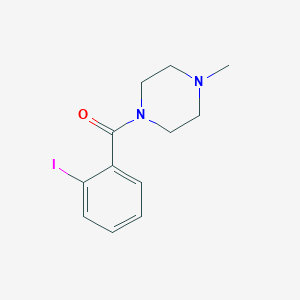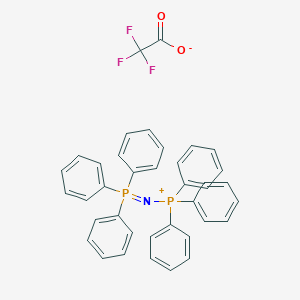
1,1,1-Triphenyl-N-(triphenylphosphoranyliden)phosphoraniminium 2,2,2-trifluoroacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C38H30F3NO2P2 and its molecular weight is 651.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselektive Synthese
Die Verbindung wird als Reaktant in Kaskadenreaktionen von Enalen zur enantioselektiven Synthese von Indanderivaten verwendet, die in der pharmazeutischen Chemie wichtig sind, um Medikamente mit spezifischen chiralen Eigenschaften zu erzeugen .
Organische Synthese
Es dient als Katalysator in asymmetrischen Allylborierungsreaktionen und trägt zur enantioselektiven Synthese von (+)-Awajanomycin bei, einer Verbindung mit potenziellen therapeutischen Anwendungen .
Antitrypanosomale Wirkstoffe
Die Verbindung ist an der Synthese von 1,2-Dioxanen beteiligt, die eine antitrypanosomale Aktivität zeigen, was auf eine mögliche Verwendung bei der Behandlung von Krankheiten hindeutet, die durch Trypanosoma-Parasiten verursacht werden .
Entwicklung optoelektronischer Materialien
Phosphorhaltige Verbindungen wie diese spielen eine entscheidende Rolle bei der Entwicklung von Materialien für organische Leuchtdioden (OLEDs), Bildsensoren und Solarzellen. Derivate, die Phosphorfragmente enthalten, haben in diesen Bereichen ein großes Potenzial gezeigt.
Liganden für die Katalyse
Es fungiert als nichtchiraler Phosphinligand, der in verschiedenen katalytischen Prozessen in der chemischen Forschung und in industriellen Anwendungen unerlässlich ist .
Wirkmechanismus
Target of Action
Bis(triphenylphosphine)iminium trifluoroacetate, also known as 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the reactions it catalyzes.
Mode of Action
As a catalyst, this compound accelerates chemical reactions by reducing the activation energy required for the reaction to proceed. It interacts with the reactant molecules, facilitating the formation of transition states and leading to the formation of the desired products . The exact mode of action can vary depending on the specific reaction it is used in.
Biochemical Pathways
The compound is involved in various organic synthesis reactions. It can be used in the synthesis of epoxy resins , in the CO/H synthesis of ethyl acetate , and in the asymmetric addition of carbon dioxide to form propylene oxide . The affected pathways and their downstream effects depend on the specific reactions it is used in.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHFNFVQBXEPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F3NO2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600070 |
Source


|
| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116405-43-7 |
Source


|
| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
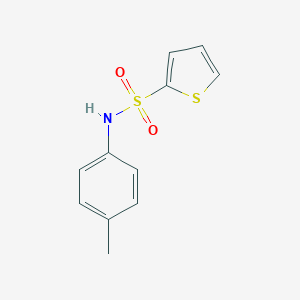
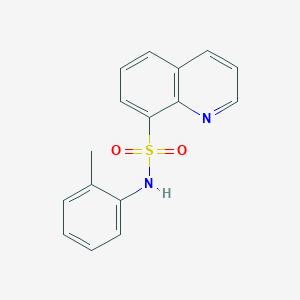
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
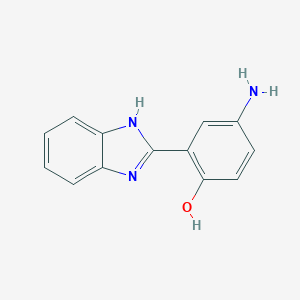
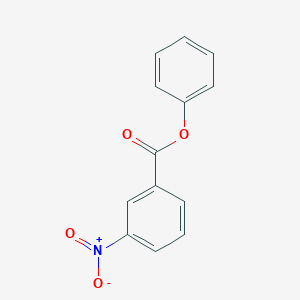
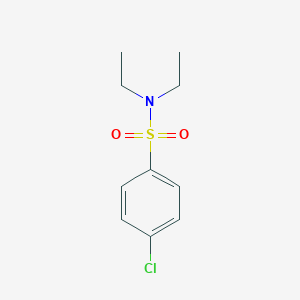
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
